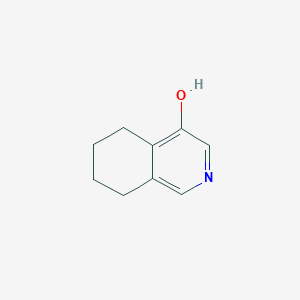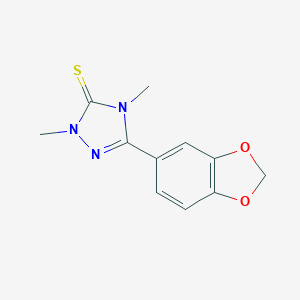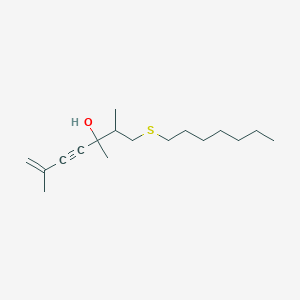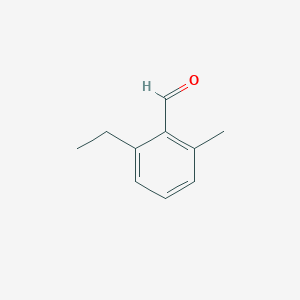
2-Ethyl-6-methylbenzaldehyde
概要
説明
Synthesis Analysis
The synthesis of benzaldehyde derivatives often involves reactions that introduce aldehyde groups into aromatic compounds. For example, the synthesis of pentaphenylbenzaldehyde demonstrated a complex approach involving the addition of tetraphenylcyclopenta to ethylene glycol acetal of cinnamaldehyde, followed by oxidation and hydrolysis, which could inspire synthesis methods for 2-Ethyl-6-methylbenzaldehyde (Guo Can, 2000).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the reactivity and properties of a compound. Techniques such as X-ray crystallography, NMR, IR, and UV-Vis spectroscopy are typically employed. For example, the structural analysis of rotational isomers of thiobenzaldehydes provides insights into conformational differences that could be relevant for studying 2-Ethyl-6-methylbenzaldehyde's structure (N. Takeda, N. Tokitoh, R. Okazaki, 1997).
Chemical Reactions and Properties
Benzaldehydes undergo various chemical reactions, such as the reaction of 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes, demonstrating the versatility and reactivity of the aldehyde group. These reactions are facilitated by catalysts like rhodium, highlighting the potential for diverse chemical transformations (Ken Kokubo et al., 1999).
科学的研究の応用
Synthesis for Medical Applications : A study presented a six-step process for synthesizing Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, which has potential in treating hyperproliferative disorders, inflammatory conditions, and cancer (Kucerovy et al., 1997).
Antimicrobial Activity : Research on Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a derivative, showed promising antimicrobial activity. This compound crystallizes in the triclinic p-1 space group and has been studied for its synthesis and structure-activity relationships (Kariyappa et al., 2016).
Pheromone Synthesis : 2-Hydroxy-6-methylbenzaldehyde, a component of alarm and sex pheromones for astigmatid mites, was synthesized with a 44% overall yield, demonstrating a practical application for these pheromones (Noguchi et al., 1997).
Reaction Mechanism Studies : An ab initio study explored the reaction mechanism of 2-methylbenzaldehyde acetalization with methanol, providing insights into the production of 2-methylbenzaldehyde acetal (Yusuf & Nasution, 2022).
Optical Material Applications : 2-hydroxy-5-methylbenzaldehyde (HMB) was identified as a nonlinear optical material with significant potential as an optical limiting material, having an optical limiting value of 19.64 Jcm-2 (Jayareshmi et al., 2021).
Fluorescent pH Sensor : A new probe, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H), was developed as a highly selective and sensitive fluorescent pH sensor (Saha et al., 2011).
Bioethanol Conversion : Selective conversion of bioethanol to value-added chemicals like 2- and 4-methylbenzaldehyde is feasible using self-terminated cascade reactions on hydroxyapatite catalysts (Moteki et al., 2016).
Chemical Synthesis : Acetohydrazone was used to direct the synthesis of 2-benzylbenzaldehyde derivatives from 2-methylbenzaldehyde and iodobenzene, yielding products in good to excellent yields (Ma et al., 2016).
Discovery in Mangrove Fungi : Mangrove fungus (No. ZZF 32) from the South China Sea was found to contain new benzaldehyde derivatives, enriching our understanding of mangrove fungi's structure and function (Shao et al., 2009).
Catalysis Research : Copper-catalyzed oxidation of benzylic alcohols to aromatic aldehydes in water at room temperature was shown to be highly efficient, yielding high product yields up to 94% (Wu et al., 2016).
Safety And Hazards
- Flammability : 2-Ethyl-6-methylbenzaldehyde is flammable and should be handled with care.
- Irritation : It may cause skin and eye irritation.
- Toxicity : Limited information is available, but it is advisable to follow safety precautions when handling this compound.
将来の方向性
Research on 2-Ethyl-6-methylbenzaldehyde could explore its potential applications in perfumery, pharmaceuticals, or as a building block for more complex organic molecules. Further studies are needed to understand its biological activity and potential therapeutic uses.
特性
IUPAC Name |
2-ethyl-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-6-4-5-8(2)10(9)7-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEDYNFRLQIQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629460 | |
| Record name | 2-Ethyl-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-methylbenzaldehyde | |
CAS RN |
106976-44-7 | |
| Record name | 2-Ethyl-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)
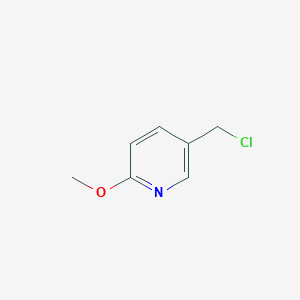
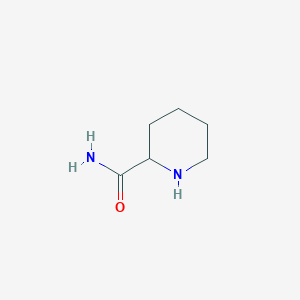

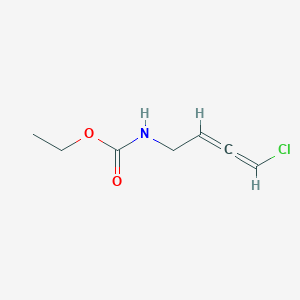
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)


